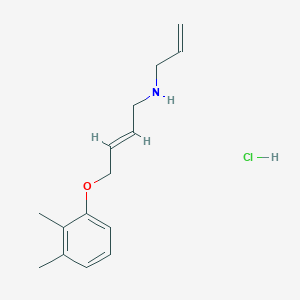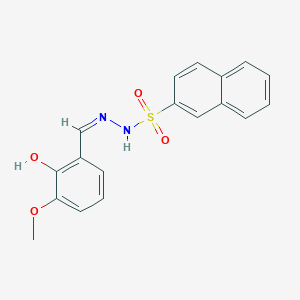![molecular formula C20H24N4O2 B6037420 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6037420.png)
6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as L-163,191 and has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide involves the binding of the compound to the neuropeptide Y1 receptor, which is a G protein-coupled receptor. This binding results in the activation of downstream signaling pathways, which ultimately leads to the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide are diverse and have been studied extensively. This compound has been found to have anxiolytic, antidepressant, and anti-obesity effects in animal models. It has also been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
实验室实验的优点和局限性
The advantages of using 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide in lab experiments include its high affinity and selectivity for the neuropeptide Y1 receptor, as well as its well-characterized mechanism of action. However, the limitations include the need for specialized equipment and expertise to synthesize and handle this compound, as well as its potential toxicity and side effects.
未来方向
There are several future directions for research on 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide. One direction is to explore the potential therapeutic applications of this compound in various pathological conditions such as anxiety, depression, and obesity. Another direction is to investigate the potential of this compound as a tool compound for the study of neuropeptide Y1 receptor signaling pathways. Additionally, further research is needed to understand the potential side effects and toxicity of this compound and to develop novel derivatives with improved pharmacological properties.
Conclusion:
6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. This compound has a well-characterized mechanism of action and has been found to have diverse biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of novel therapeutic agents and a better understanding of neuropeptide Y1 receptor signaling pathways.
合成方法
The synthesis method of 6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide involves the reaction of 2-(2-pyrazinyl)ethylamine with 2-phenylethyl isocyanate to form the intermediate product, which is then reacted with 3-piperidinecarboxylic acid to yield the final compound. This synthesis method has been optimized over the years and has been found to be efficient and reliable.
科学研究应用
6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to have a high affinity for the neuropeptide Y1 receptor and has been used as a tool compound to study the role of this receptor in various physiological and pathological conditions.
属性
IUPAC Name |
6-oxo-1-(2-phenylethyl)-N-(2-pyrazin-2-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19-7-6-17(15-24(19)13-9-16-4-2-1-3-5-16)20(26)23-10-8-18-14-21-11-12-22-18/h1-5,11-12,14,17H,6-10,13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIWXHDFWGNBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC2=NC=CN=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,4-dichlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6037348.png)

![N-(3-fluoro-4-methylbenzyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6037368.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6037376.png)
![2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6037390.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6037402.png)


![2-[(4-chlorophenyl)thio]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6037415.png)
![2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B6037426.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6037427.png)
![2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6037429.png)
![4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B6037432.png)